
2-Methyl-1,3-diphenyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-diphenyl-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of two phenyl groups and a methyl group attached to the indene core. It is a colorless liquid at room temperature and has various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation of diphenylmethane with methylcyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which undergoes intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-1,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Methyl-1,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-Methyl-1,3-diphenyl-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar structure but without the phenyl and methyl substitutions.
2-Methylindene: Similar to 2-Methyl-1,3-diphenyl-1H-indene but lacks the phenyl groups.
1,3-Diphenylindene: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which confer specific chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
51310-26-0 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-methyl-1,3-diphenyl-1H-indene |
InChI |
InChI=1S/C22H18/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)22(16)18-12-6-3-7-13-18/h2-15,21H,1H3 |
InChIキー |
RESMERCDIMIFOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


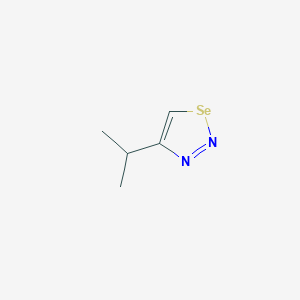
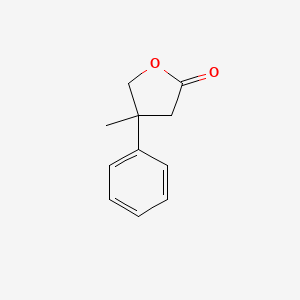


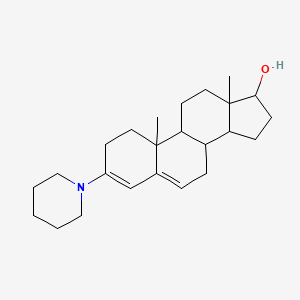

![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)




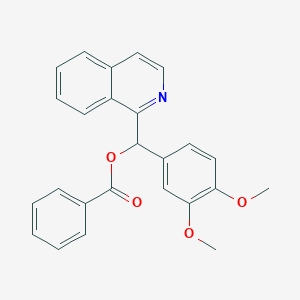
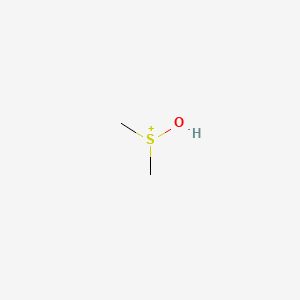
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
